N1-(5-chloro-2-cyanophenyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(5-chloro-2-cyanophenyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H23ClN4O3 and its molecular weight is 390.87. The purity is usually 95%.
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Scientific Research Applications
Enhanced HIV-1 Neutralization
NBD-556, a compound structurally similar to N1-(5-chloro-2-cyanophenyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide, has shown promise in enhancing the binding of anti-gp120 monoclonal antibodies to HIV-1, suggesting a potential role in improving HIV-1 neutralization. This enhancement could be crucial for developing therapies that target the virus more effectively, demonstrating the compound's utility in virological research K. Yoshimura et al., 2010.
Drug Design and Molecular Interaction
The study of fentanyl analogs and their molecular interactions has revealed significant insights into drug design, particularly in understanding how structural modifications affect binding affinities and activities. These studies are fundamental in the context of designing more effective and safer analgesics M. Jimeno et al., 2003.
Photocycloaddition of Dihydropyrrol-2-ones
Research into the photocycloaddition reactions of 1,5-dihydropyrrol-2-ones has provided valuable insights into synthetic organic chemistry, showcasing how these reactions can be utilized to create complex molecular structures efficiently. Such studies are crucial for the development of novel synthetic methodologies D. Albrecht et al., 2008.
Serotonin Receptor Antagonism
The exploration of compounds like SB-224289 and their differential effects on serotonin receptors in various brain regions highlights the intricate role of these receptors in brain function and their potential as targets for treating neurological disorders. Understanding these mechanisms is vital for the development of new therapeutic strategies C. Roberts et al., 1998.
CB1 Cannabinoid Receptor Interaction
Studies on the molecular interaction of antagonists like SR141716 with the CB1 cannabinoid receptor have contributed significantly to our understanding of receptor-ligand interactions, providing a foundation for developing new compounds with potential therapeutic applications in treating conditions influenced by the cannabinoid system J. Shim et al., 2002.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c20-15-2-1-14(10-21)17(9-15)23-19(26)18(25)22-11-13-3-6-24(7-4-13)16-5-8-27-12-16/h1-2,9,13,16H,3-8,11-12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZYUFQEVFDCQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.